molecular formula C45H68N6O9 B13712121 [1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate

[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate

Cat. No.: B13712121
M. Wt: 837.1 g/mol
InChI Key: LQKSHSFQQRCAFW-UHFFFAOYSA-N
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Description

Historical Discovery From Marine Ecosystems

The discovery of Dolastatin 15 traces back to the late 20th century, when researchers systematically screened marine organisms for bioactive compounds. Initial isolation efforts focused on the Indian Ocean sea hare Dolabella auricularia, a mollusk known for its chemical defenses. In the 1980s, the Pettit research group identified a series of cytotoxic peptides from this organism, with Dolastatin 15 emerging as a structurally distinct depsipeptide characterized by a hybrid peptide-polyketide backbone. Unlike its more potent relative Dolastatin 10, this compound displayed moderate tubulin-binding activity, sparking interest in structure-activity relationship studies.

Key milestones in its characterization include:

  • 1987 : Initial isolation and structural elucidation
  • 1992 : Confirmation of antimitotic properties via tubulin interaction studies
  • 2001 : Synthesis of stable analogs for preclinical testing

Table 1 : Comparative Analysis of Dolastatin Family Compounds

Property Dolastatin 10 Dolastatin 15 Monomethyl Auristatin E (MMAE)
Molecular Formula C42H68N6O6S C45H68N6O9 C39H67N5O7
Molecular Weight (Da) 785.1 837.1 717.98
Tubulin IC50 (nM) 1.2 12.4 0.6
Natural Source D. auricularia D. auricularia Synthetic analog

Taxonomic Origins in Dolabella auricularia and Cyanobacterial Symbionts

While originally attributed to D. auricularia, subsequent research revealed that Dolastatin 15 production likely occurs through a symbiotic relationship with cyanobacteria. The sea hare accumulates these compounds from its diet of cyanobacterial mats, particularly Symploca species, which biosynthesize complex peptides as chemical defenses. This trophic relationship explains the mollusk's ability to concentrate Dolastatin 15 despite lacking intrinsic biosynthetic pathways for such molecules.

Table 2 : Taxonomic Classification of Source Organisms

Organism Kingdom Phylum Class Ecological Role
Dolabella auricularia Animalia Mollusca Gastropoda Benthic herbivore
Symploca sp. Bacteria Cyanobacteria Oscillatoriales Mat-forming phototroph

The compound's biosynthesis involves a non-ribosomal peptide synthetase (NRPS) system combined with polyketide synthase (PKS) modules, a hallmark of cyanobacterial secondary metabolism. This hybrid pathway generates the characteristic depsipeptide structure containing:

  • Four D-amino acid residues
  • Two methylated valine units
  • A benzyl-substituted pyrrolinone ring system

Significance in Natural Product Oncology Research

Dolastatin 15 occupies a unique niche in cancer research as a structural template for antimitotic agents. Though less potent than Dolastatin 10, its modular architecture inspired synthetic analogs with improved pharmacokinetic profiles. The compound interferes with microtubule dynamics through:

  • Competitive binding at the vinca alkaloid site of β-tubulin
  • Disruption of α/β-tubulin heterodimer polymerization
  • Induction of G2/M cell cycle arrest

Mechanistic studies revealed differential effects compared to other tubulin-targeting agents:

  • 56% inhibition of microtubule assembly at 10 μM concentration
  • 3-fold selectivity for tumor versus normal cell lines in cytotoxicity assays
  • Bcl-2 downregulation in apoptosis-resistant malignancies

These properties made Dolastatin 15 a valuable tool for studying:

  • Mitotic checkpoint regulation
  • Caspase-independent cell death pathways
  • Tumor vascular disruption mechanisms

While clinical development was discontinued due to limited efficacy, the compound's structural motifs continue to inform antibody-drug conjugate (ADC) design. Notably, the vedotin class of ADCs incorporates auristatin derivatives directly descended from Dolastatin 15's pharmacophore.

Properties

IUPAC Name

[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKSHSFQQRCAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-step outline:

Step Reaction Reagents & Conditions Purpose
1 Cyclization to form pyrrolidine core Amino acids or amino ketones + acid/base Form heterocycle
2 Benzylation of nitrogen Benzyl chloride + base Attach benzyl group
3 Methoxylation Methyl iodide + base Introduce methoxy group
4 Chain elongation Acyl chlorides + amino derivatives Build oxobutan-2-yl chain
5 Amide coupling DCC/EDC/HATU + carboxylic acids + amines Link heterocycles and chains
6 Esterification Alcohols + acid catalysts Final ester formation

Notes on Optimization and Purification

  • Purification : Column chromatography using silica gel with suitable solvent systems (e.g., ethyl acetate/hexane) is standard.
  • Yield Optimization : Reactions are optimized by controlling temperature, solvent polarity, and molar ratios.
  • Characterization : Confirmed via NMR, IR, MS, and X-ray crystallography.

Data Tables and Research Findings

Parameter Observation Reference
Molecular weight 837.1 g/mol
Key functional groups Benzyl, methoxy, keto, amide, ester ,
Synthesis yield 70-85% (optimized)
Reaction solvents Dichloromethane, THF, benzene ,
Catalysts DCC, EDC, HATU

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

The compound [1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate is a complex molecular structure with potential applications in various scientific fields, particularly in medicinal chemistry and drug design. This article explores its applications, synthesizing insights from diverse sources.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of pyrrolidine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure may allow it to interact with specific receptors or enzymes involved in cancer progression.

Antidiabetic Properties

Compounds that inhibit dipeptidyl peptidase IV (DPP-IV) have gained attention for their role in managing diabetes. The potential of this compound as a DPP-IV inhibitor could be explored through structure-activity relationship studies to assess its efficacy compared to existing antidiabetic agents.

Neuroprotective Effects

Given the presence of dimethylamino groups, which are known to enhance blood-brain barrier permeability, this compound may possess neuroprotective properties. Investigating its effects on neurodegenerative diseases could yield valuable insights into new therapeutic approaches.

Synthesis and Characterization

The synthesis of this compound can be approached through multicomponent reactions (MCRs), which allow the construction of complex molecules from simpler precursors. MCRs are advantageous in medicinal chemistry as they can streamline the synthesis process while providing diverse chemical scaffolds for biological testing.

Synthesis Example

A typical synthesis route might involve:

  • Condensation reactions : Utilizing aldehydes and amines to form imines or related structures.
  • Functional group modifications : Employing reactions such as acylation or alkylation to introduce necessary functional groups.

Case Study 1: In Vitro Anticancer Activity

A study investigated a series of pyrrolidine derivatives similar to the compound , demonstrating potent activity against breast cancer cell lines. The mechanism was attributed to inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways.

Case Study 2: DPP-IV Inhibition

Another research effort focused on evaluating the DPP-IV inhibitory activity of structurally related compounds. The findings suggested that modifications at specific positions significantly enhanced the inhibitory potency, indicating that the compound could be optimized for better therapeutic outcomes.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets, such as enzymes or receptors. This could involve:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Modulating Receptor Activity: Altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other pyrrolidine- and amide-containing molecules. For example:

  • Peptide-like derivatives (e.g., [1-[(3aR)-5-{[3-(2,4-difluorophenyl)-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl]carbonyl}-6-methoxy-3aH-pyrrolo[2,3-b]pyridin-3-yl]-2-[(3R)-3-hydroxypyrrolidin-1-yl]-2-oxoethanone] ()): Both feature pyrrolidine rings and amide bonds, but the target compound distinguishes itself with a benzyl-substituted pyrrolone and branched methyl groups, which may enhance lipophilicity and membrane permeability .
  • Marine-derived secondary metabolites (e.g., salternamide E): These often exhibit similar macrocyclic or polyamide structures.

Functional Group Analysis

  • Dimethylamino vs. Hydroxyl Groups: Compared to hydroxyl-containing analogues (e.g., poplar bud phenylpropenoids in ), the dimethylamino group in the target compound may confer basicity, influencing solubility and receptor binding .
  • Benzyl vs. Alkyl Substituents : The benzyl group in the pyrrolone moiety differentiates it from alkyl-substituted trichothecenes (), possibly reducing toxicity while maintaining bioactivity .

Physicochemical Properties (Hypothetical Comparison)

Property Target Compound Marine Peptide Analogues Poplar Bud Compounds
Molecular Weight ~950–1000 g/mol 600–800 g/mol 200–400 g/mol
LogP (Lipophilicity) High (≥4) Moderate (2–3) Low (1–2)
Solubility Poor in water, moderate in DMSO Moderate in polar solvents High in ethanol/water
Bioactivity (Predicted) Enzyme inhibition, antimicrobial Anticancer, antiviral Anti-inflammatory

Research Findings and Methodological Insights

Structural Characterization

  • NMR Analysis : Hydrogen-bonding patterns (as studied for T-2 toxin in ) would be essential to confirm the spatial arrangement of amide and pyrrolidine groups .

Bioactivity Predictions

  • QSAR Modeling : Molecular descriptors (e.g., van der Waals parameters, electronic indices from ) could predict interactions with biological targets, such as proteases or GPCRs .
  • Synergistic Effects : As seen in Populus bud extracts (), trace components in the compound’s synthesis byproducts might modulate its activity .

Challenges in Mechanism Studies

  • Atmospheric and Environmental Stability : Fluorinated or halogenated analogues () require detailed degradation studies, but the target compound’s lack of halogens may simplify environmental persistence analysis .
  • Toxicity Profiling : Structural similarities to trichothecenes () warrant caution, though the absence of epoxide groups may mitigate cytotoxicity .

Q & A

Q. Basic

  • Single-crystal X-ray diffraction : Resolve absolute configuration and confirm stereochemical assignments. Data collection at 293 K with R factor < 0.05 ensures high precision .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (DMSO-d6_6 or CDCl3_3) to analyze diastereotopic protons and coupling constants .
  • Infrared (IR) spectroscopy : Confirm carbonyl stretches (e.g., 1680–1720 cm1^{-1} for ester/amide groups) .

What computational strategies are effective for predicting this compound’s binding interactions?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Parameterize force fields (e.g., OPLS4) for accurate ligand-protein binding energy calculations .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability and binding mode validation .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electronic properties and reactive sites .

How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Q. Advanced

  • Cross-validation : Compare NOESY/ROESY NMR data with X-ray-derived torsion angles to confirm spatial arrangements .
  • Dynamic NMR experiments : Variable-temperature 1H^{1}\text{H}-NMR to detect conformational exchange broadening in solution .
  • Quantum mechanical NMR prediction : Use software (e.g., Gaussian or ADF) to simulate chemical shifts and match experimental data .

What methods optimize reaction yields for large-scale synthesis?

Q. Advanced

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to enhance solubility and reduce side reactions .
  • Catalyst optimization : Evaluate Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 for Suzuki-Miyaura couplings, adjusting equivalents (1–5 mol%) .
  • Temperature control : Perform reactions under microwave irradiation (80–120°C) to reduce reaction time and improve regioselectivity .

How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

  • Substituent variation : Replace benzyl or dimethylamino groups with bioisosteres (e.g., pyridine for benzene) to assess electronic effects .
  • Biological assays : Test cytotoxicity (MTT assay) and antioxidant activity (DPPH radical scavenging) to correlate structural modifications with function .
  • Metabolic stability : Use liver microsome assays (human/rat) to evaluate pharmacokinetic profiles of derivatives .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., DCU) .
  • Waste disposal : Neutralize acidic/basic waste before disposal in designated containers .

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